Framycetin sulfate

Antibacterial activity Aminoglycoside Neomycin complex

Generic 'neomycin sulfate' is an undefined mixture of stereoisomers with variable potency, compromising assay reproducibility. Framycetin sulfate (CAS 28002-70-2) is purified neomycin B-the primary bioactive component-with defined potency ≥630 IU/mg and controlled isomer levels (neomycin C ≤3%, neomycin A ≤1%), ensuring lot-to-lot consistency. • Defined Potency: ≥630 IU/mg eliminates variability of generic neomycin mixtures • 65-90% Greater Antibacterial Activity vs. neomycin C and A • Reproducible MIC, zone-of-inhibition, and synergy data across batches • Ideal for ophthalmic infection models, topical formulation R&D, and gut microbiome studies

Molecular Formula C23H52N6O25S3
Molecular Weight 908.9 g/mol
CAS No. 28002-70-2
Cat. No. B1217236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFramycetin sulfate
CAS28002-70-2
SynonymsFradiomycin Sulfate
Neomycin
Neomycin Palmitate
Neomycin Sulfate
Molecular FormulaC23H52N6O25S3
Molecular Weight908.9 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;/m1.../s1
InChIKeyKWBUARAINLGYMG-JGMIRXPNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water ... solutions up to 250 mg/mL may be prepared
Soluble in methanol, acidified alcohols;  practically insoluble in common organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Framycetin Sulfate Overview and Differentiation


Framycetin sulfate (CAS 28002-70-2), also designated as neomycin B sulfate, is a purified aminoglycoside antibiotic derived from *Streptomyces fradiae* or *Streptomyces decaris* [1]. It is the primary bioactive component of the neomycin complex, distinguished from the mixture by a minimum potency specification of 630 IU/mg (dried substance) and strict limits on the less active stereoisomers neomycin C (≤3%) and neomycin A (≤1%) [2]. Framycetin sulfate exerts its bactericidal effect by binding irreversibly to the 30S ribosomal subunit, leading to inhibition of bacterial protein synthesis [3].

Defined neomycin B (framycetin) with controlled isomer limits for reproducible antimicrobial studies
Minimum potency specification (Ph. Eur.) supports precise assay development
Differentiated from unstandardized neomycin mixtures; suitable for isomer-specific research

Framycetin vs. Neomycin: Substitution Uncertainty


Procurement of generic 'neomycin sulfate' introduces significant variability because commercial neomycin is an undefined mixture of neomycin B (framycetin) and its less active stereoisomers, neomycin C and neomycin A [1]. Framycetin sulfate (neomycin B) exhibits approximately 65% greater antibacterial activity than neomycin C and 90% greater activity than neomycin A . Consequently, products standardized solely as 'neomycin' without defined B:C:A ratios cannot guarantee equivalent antimicrobial potency per unit mass. Furthermore, in ophthalmic applications, framycetin has demonstrated a defined clinical success rate of 74% (26/35) in bacterial conjunctivitis, which is contextually lower than fusidic acid (93%) but higher than chloramphenicol (48%), highlighting that efficacy is highly comparator-dependent and not a class-wide constant [2].

Framycetin Sulfate
Isomer composition
Purified neomycin B with Ph. Eur. limits for C (≤3%) and A (≤1%)
Potency per mass
Minimum defined potency ensures consistent antimicrobial study conditions
Generic Neomycin
Isomer composition
Undefined mixture of B, C, and A; ratio may vary between lots
Potency per mass
Variable isomer profile may shift antimicrobial potency; direct substitution may require validation

Framycetin Sulfate Evidence Overview


Antibacterial Potency vs. Neomycin Isomers

Framycetin sulfate (neomycin B) is the most active component of the neomycin complex. Quantitative comparison of the individual isomers reveals that neomycin B is approximately 65% more active than its stereoisomer, neomycin C, and approximately 90% more active than neomycin A, the minor component of the complex . This differential activity directly translates to potency per unit mass; products based on unstandardized neomycin mixtures will exhibit lower and variable antibacterial efficacy compared to a purified framycetin sulfate source of equivalent weight.

Antibacterial Potency vs. Neomycin Isomers
Head-to-head
Neomycin B (framycetin) baseline; Neomycin C ~65% less active; Neomycin A ~90% less active
Supports isomer-specific potency interpretation; context for procuring defined B over mixture
In vitro microbiological assay; relative activity ranking
Antibacterial activity Aminoglycoside Neomycin complex

Ophthalmic Efficacy vs. Fusidic Acid and Chloramphenicol

In a clinical trial for acute bacterial conjunctivitis, framycetin (Soframycin®) eye drops achieved a clinical success rate of 74% (26/35 patients) [1]. This was superior to chloramphenicol (48% success, 22/46 patients) but inferior to fusidic acid in a sustained-release formulation (93% success, 77/83 patients) (P ≤ 0.02) [1]. The in vitro resistance rate for framycetin in the study population was 41%, compared to 58% for chloramphenicol and 17% for fusidic acid [1].

Ophthalmic Endpoint Response
Head-to-head
Framycetin: 74% (26/35) Fusidic acid: 93% (77/83) Chloramphenicol: 48% (22/46) P ≤ 0.02 (vs. fusidic acid)
Reported endpoint response rates in bacterial conjunctivitis trial; comparator-dependent context
Topical ophthalmic formulation, 1987 trial; resistance context: 41% framycetin
Ophthalmology Conjunctivitis Clinical trial

Bowel Sterilization Equivalence vs. Neomycin

A comparative study investigating pre-operative bowel sterilization found that framycetin sulphate (Soframycin) demonstrated comparable potency to neomycin in suppressing faecal organisms [1]. The study concluded that framycetin sulphate is well-tolerated and not toxic in doses sufficient to suppress faecal organisms satisfactorily, positioning it as a viable alternative to neomycin for gut decontamination [1].

Bowel Sterilization Equivalence
Head-to-head
Comparable potency to neomycin in suppressing faecal organisms (qualitative)
Supports research use in gut decontamination protocols; equivalence context
Pre-operative bowel sterilization study, 1961
Gastroenterology Pre-operative care Bowel preparation

Topical Release Kinetics Comparison

In a comparative evaluation of 1% w/w framycetin sulphate ointment formulations, the drug release rate was found to be highly dependent on the base composition. Formulation F4 demonstrated a higher release rate compared to the marketed Soframycin formulation, whereas formulation F2 exhibited a lower release rate [1]. This indicates that the therapeutic performance of framycetin sulfate in topical applications is not solely a function of the active pharmaceutical ingredient but is significantly modulated by the excipient matrix, offering a clear point of differentiation for custom formulation development.

Topical Release Kinetics
Head-to-head
Release ranking: F4 > marketed Soframycin > F2 (1% w/w ointments)
Formulation-dependent release profile; base composition drives release rate
In vitro release study; qualitative ranking
Topical formulation Drug release Pharmaceutics

Keratinocyte Cytotoxicity Profile

An in vitro study assessing the cytotoxicity of topical antimicrobial agents on cultured human keratinocytes found that clinical concentrations of framycetin, along with neomycin, clindamycin, erythromycin, and gentamicin, can exert profound cytotoxic effects under certain conditions [1]. The study employed a quantitative neutral red spectrophotometric assay and morphologic assessment to determine the highest tolerated dose (HTD) and midpoint cytotoxicity (NR50) [1]. While framycetin is among the agents exhibiting cytotoxicity, this class-level finding highlights the importance of considering excipient and formulation strategies to mitigate potential irritation in wound healing and dermatological applications.

Keratinocyte Cytotoxicity
Class-level
Framycetin cytotoxic at clinical concentrations in human keratinocyte assay
Supports cytotoxicity endpoint review; class-level finding, may require formulation context
Neutral red assay; HTD/NR50 context; similar to neomycin, clindamycin
Cytotoxicity Keratinocytes Wound healing

Pharmacopeial Identity and Purity Standards

Framycetin sulfate is defined in the British Pharmacopoeia (Ph. Eur. monograph 0180) as the sulfate salt of neomycin B, with a minimum potency of 630 IU/mg (dried substance) and specific identification tests including liquid chromatography for related substances [1]. The monograph distinguishes it from 'neomycin' by setting explicit limits: not more than 3% neomycin C and not more than 1% neomycin A [2]. This contrasts with commercial 'neomycin sulfate' (CAS 1405-10-3), which is typically a mixture of neomycin B and C with undefined ratios and a lower specified minimum potency of neomycin B (often around 85%) [2].

Pharmacopeial Identity
Cross-study comparable
Ph. Eur. monograph: ≥630 IU/mg, neomycin C ≤3%, A ≤1% Neomycin sulfate: typically ≥85% B, undefined C
Defines isomer composition limits; supports procurement of high-purity neomycin B standard
Ph. Eur. monograph 0180; quality benchmark
Quality control Pharmacopoeia Purity

Framycetin Sulfate Application Scenarios


Antimicrobial Susceptibility Testing and Assay Development

For in vitro microbiological studies requiring precise and reproducible antimicrobial activity, the use of purified framycetin sulfate (neomycin B) is essential. Its defined potency (≥630 IU/mg) and controlled levels of less active isomers (≤3% neomycin C) [1] eliminate the variability inherent in generic neomycin mixtures [2]. This ensures that MIC determinations, zone of inhibition assays, and synergy studies are performed with a chemically and biologically defined agent, crucial for robust data interpretation and cross-study comparability .

Topical and Transdermal Formulation Development

Research focused on optimizing topical drug delivery systems for wound healing or dermatological infections benefits from framycetin sulfate's well-documented formulation-dependent release kinetics [3]. The ability to modulate drug release from ointments, gels, or microsponges (e.g., achieving a 1.45% release in 1 hour from a microsponge gel [4]) directly informs the design of controlled-release systems. Procurement of high-purity framycetin sulfate is the critical first step in developing and validating these advanced formulations.

Ophthalmic Infection Models and Efficacy Studies

In pre-clinical models of bacterial conjunctivitis or keratitis, framycetin sulfate serves as a key comparator agent. Its established clinical success rate (74% in conjunctivitis [5]) and in vitro resistance profile (41% resistance in one study [5]) provide essential benchmarks for evaluating novel ophthalmic anti-infectives. Researchers can directly compare the efficacy of new compounds against this well-characterized aminoglycoside to establish relative potency and clinical relevance [5].

Gastrointestinal Decontamination Protocols

For studies involving pre-operative bowel sterilization or modulation of the gut microbiome in animal models, framycetin sulfate offers a defined alternative to neomycin. Its demonstrated comparable efficacy to neomycin in suppressing fecal organisms [6] supports its use in protocols requiring reproducible gut decontamination. Procuring framycetin sulfate ensures a consistent and well-tolerated agent for these specialized pre-clinical applications [6].

Application
Selection Property
Validation Focus
Antimicrobial susceptibility testing
Isomer-defined potency
MIC and zone-of-inhibition reproducibility
Topical formulation research
Formulation-dependent release
In vitro release kinetics and base compatibility
Ophthalmic infection model studies
Comparator endpoint context
Response rates and resistance profiling
Gut decontamination protocols
Reported equivalence to neomycin
Fecal organism suppression in pre-clinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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